molecular formula C4H9O3P B1359777 Dimethyl vinylphosphonate CAS No. 4645-32-3

Dimethyl vinylphosphonate

Cat. No.: B1359777
CAS No.: 4645-32-3
M. Wt: 136.09 g/mol
InChI Key: CQCXMYUCNSJSKG-UHFFFAOYSA-N
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Description

Dimethyl vinylphosphonate is an organophosphorus compound with the molecular formula C4H9O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its versatility and reactivity, making it a valuable reagent in organic synthesis and material science.

Biochemical Analysis

Biochemical Properties

Dimethyl vinylphosphonate plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes Michael addition reactions, forming alkyl phosphonates . Additionally, this compound is involved in the synthesis of aziridine-2-phosphonates, which are useful for preparing α-amino phosphonates . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, siRNA carrying a vinylphosphonate moiety at the 5’ end of the guide strand enhances gene silencing by improving binding to human Argonaute-2 . This indicates that this compound can modulate gene expression and cellular functions through its interactions with key biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo Michael addition reactions allows it to form stable bonds with various biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the presence of a vinylphosphonate moiety in siRNA enhances its binding affinity to human Argonaute-2, thereby augmenting gene silencing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound enhances the corrosion resistance of lead in H2SO4, indicating its stability under specific conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced gene silencing. At higher doses, it may cause toxic or adverse effects. For instance, the presence of a vinylphosphonate moiety in siRNA has been shown to improve tissue accumulation and efficacy in mice . This suggests that the dosage of this compound is a critical factor in determining its overall impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes hydrolysis and dealkylation reactions, leading to the formation of phosphonic acids . These metabolic processes are essential for the compound’s biological activity and its role in biochemical reactions. Understanding the metabolic pathways of this compound can provide insights into its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to undergo Michael addition reactions allows it to form stable complexes with various biomolecules, facilitating its transport and distribution . Additionally, the presence of a vinylphosphonate moiety in siRNA enhances its tissue accumulation, indicating its potential for targeted delivery in therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s interactions with specific biomolecules can direct it to particular cellular compartments or organelles. For example, the presence of a vinylphosphonate moiety in siRNA enhances its binding to human Argonaute-2, which is localized in the cytoplasm . This indicates that this compound can influence its activity and function through its subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl vinylphosphonate can be synthesized through several methods. One common method involves the thermal dissociation of dimethyl 2-acetoxyethanephosphonate in the gas phase . Another approach is the reaction of vinylphosphonic acid with methanol in the presence of a catalyst . These methods typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of continuous flow reactors to maintain consistent quality and efficiency. Safety measures are crucial due to the compound’s reactivity and potential hazards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl vinylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include methylimidazole, primary and secondary amines, and various catalysts such as palladium and copper . Reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include alkyl phosphonates, organic salts, and 2-(arylamino)ethyl phosphonates . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl vinylphosphonate is unique due to its combination of a vinyl group and a phosphonate ester, which provides a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-dimethoxyphosphorylethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O3P/c1-4-8(5,6-2)7-3/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCXMYUCNSJSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37953-82-5
Record name Phosphonic acid, P-ethenyl-, dimethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37953-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30196844
Record name Dimethyl vinylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4645-32-3
Record name Dimethyl vinylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4645-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl vinylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004645323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl vinylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl vinylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETHYL VINYLPHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZS4CER58S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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